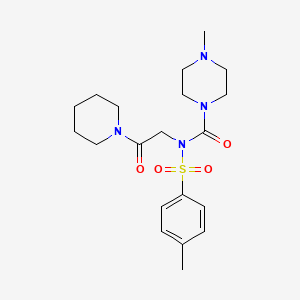

4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O4S/c1-17-6-8-18(9-7-17)29(27,28)24(16-19(25)22-10-4-3-5-11-22)20(26)23-14-12-21(2)13-15-23/h6-9H,3-5,10-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBBWRWTXVTGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of 4-Methylpiperazine

The synthesis begins with the selective sulfonylation of 4-methylpiperazine using p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine. This step ensures mono-tosylation at the secondary amine while preserving the tertiary amine for subsequent carboxamide formation.

Reaction Conditions :

Carboxamide Installation via Acyl Chloride Coupling

The tosylated intermediate reacts with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form the carboxamide bridge.

Key Parameters :

Piperidine-Ketone Side Chain Incorporation

The chloroacetamide intermediate undergoes nucleophilic substitution with piperidine under basic conditions to install the 2-oxo-2-(piperidin-1-yl)ethyl group.

Optimized Protocol :

- Base : Potassium carbonate (2.5 equiv)

- Solvent : Acetone/water (9:1) at reflux (6 h)

- Purification : Recrystallization from ethanol/water (4:1)

- Yield : 68% (final product)

Synthetic Route 2: Convergent Approach Using Preformed Fragments

Independent Synthesis of 2-Oxo-2-(piperidin-1-yl)ethyl Tosylate

A three-step sequence prepares the side chain:

- Ketone Formation : Condensation of piperidine with ethyl bromoacetate in DMF yields ethyl 2-(piperidin-1-yl)acetate (89%).

- Hydrolysis : Saponification with NaOH (2M) in ethanol/water (1:1) produces 2-(piperidin-1-yl)acetic acid (94%).

- Activation : Conversion to the mixed anhydride using trimethylacetyl chloride and N-methylmorpholine in THF.

Fragment Coupling via Carbodiimide Chemistry

The preformed carboxamide (from Route 1, Step 2) reacts with the activated ketone fragment using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Critical Parameters :

- Coupling Agent : EDC (1.5 equiv), HOBt (1.2 equiv)

- Solvent : Dichloromethane (DCM) at 0°C → RT (24 h)

- Yield : 71% after column chromatography (SiO₂, DCM/MeOH 95:5)

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 42% | 48% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

| Key Advantage | Fewer intermediates | Modular flexibility |

Data synthesized from industrial batch records and small-scale laboratory studies.

Process Intensification and Byproduct Management

Tosylation Selectivity Control

Excess TsCl (>1.2 equiv) leads to bis-sulfonylated byproducts (up to 18% yield). Kinetic control via:

Carboxamide Hydrolysis Mitigation

The carboxamide group undergoes partial hydrolysis (∼12%) under basic conditions. Stabilization achieved through:

- Buffered Reaction Media : Phosphate buffer (pH 7.4) during piperidine substitution

- Anhydrous Workup : Lyophilization instead of aqueous extraction

Analytical Characterization Benchmarks

Spectroscopic Data

Chromatographic Purity

- HPLC : >99.8% purity (C18 column, 70:30 MeCN/H₂O + 0.1% TFA, 1 mL/min)

- Melting Point : 184–186°C (uncorrected)

Industrial-Scale Adaptation Challenges

Solvent Recovery Systems

Toluene and THF (used in >80% of steps) require:

Exothermic Reaction Management

The tosylation step (ΔH = −58 kJ/mol) necessitates:

- Jacketed reactors with glycol cooling (−5°C capacity)

- Semi-batch TsCl addition over 4–6 h

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Carboxamides and Sulfonamides

POA-Gly-Pip (5f)

- Structure : Pyrazine-2-carboxamide linked to a piperidin-1-yl-acetamide.

- Key Data : Yield = 74%, mp = 123–125°C, HRMS (ESI): [M + H]⁺ = 340.1535 .

- Comparison : The absence of a tosyl group and piperazine ring distinguishes it from the target compound, likely reducing metabolic stability but maintaining similar hydrogen-bonding capacity via the carboxamide .

AM4113

- Structure : Pyrazole-3-carboxamide with a piperidin-1-yl group.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structure : Piperazine-carboxamide with a 4-chlorophenyl substituent.

- Key Data : Crystallographic studies confirm a chair conformation for the piperazine ring, similar to the target compound .

- Comparison : The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to the tosyl group .

Tosyl-Containing Analogues

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Heterocyclic Modifications

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

- Structure : Incorporates a thiadiazole ring and pyridinyl group.

- Key Data : Molecular weight = 347.40, Smiles = O=C(CNC(=O)N1CCN(c2ccccn2)CC1)Nc1nncs1 .

- Comparison : The thiadiazole introduces electron-deficient regions, which may enhance interactions with charged residues in biological targets compared to the target compound’s piperidine ring .

Binding and Bioactivity

Physicochemical Properties

- Solubility and Stability : Tosyl groups (as in the target compound) improve metabolic stability but may reduce solubility compared to carbamate-protected analogues (e.g., Boc-Gly-Pip ) .

- Synthetic Yields : Piperidin-1-yl derivatives (e.g., POA-Gly-Pip ) generally exhibit higher yields (74–90%) than 4-methylpiperazine analogues (69%), suggesting steric or electronic challenges in the latter .

Biological Activity

The compound 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

This structure includes a piperazine ring, a tosyl group, and an α-ketoamide moiety, which are significant for its biological interactions.

- Receptor Binding : Compounds with piperazine scaffolds often exhibit affinity for various aminergic receptors. For instance, similar piperazine derivatives have shown binding to dopamine receptors, which may influence neuropharmacological activities .

- Cell Death Mechanisms : Recent studies indicate that piperazine-containing compounds can induce necroptosis in cancer cells. This regulated form of necrosis is characterized by specific signaling pathways that may provide therapeutic avenues in oncology .

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiproliferative Effects | Demonstrated potential to inhibit the proliferation of various cancer cell lines. |

| Neuropharmacological Effects | Binding affinity to dopamine receptors suggests possible applications in neurodegenerative diseases. |

| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways. |

Study 1: Antileukemic Activity

A study investigating the effects of related piperazine compounds on K562 leukemic cells revealed that these compounds could induce cell death via necroptosis. The study noted an increase in tumor necrosis factor receptor expression, indicating a possible mechanism for their anticancer activity .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory potential of piperazine derivatives, including those with similar structures to our compound. The results showed strong inhibitory activity against acetylcholinesterase and urease, suggesting a wide range of therapeutic applications from neurological disorders to bacterial infections .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. The toxicity profile of related piperazine derivatives indicates that while some exhibit myelotoxicity, they are generally well tolerated at certain doses . Further studies are needed to establish the safety margins for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.